molecular formula C11H11N3O3 B5083820 [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid

[1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid

Cat. No. B5083820
M. Wt: 233.22 g/mol
InChI Key: ZNBSNBSEGFTGAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid, also known as MPTA, is a chemical compound used in scientific research. It belongs to the class of triazole-based compounds and has been found to have potential applications in various fields such as medicinal chemistry, drug discovery, and material science.

Mechanism of Action

The mechanism of action of [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid is not fully understood. However, it has been proposed that [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid may act by inhibiting the activity of COX-2, which is involved in the production of prostaglandins and other inflammatory mediators. [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has also been found to induce apoptosis in cancer cells by activating the caspase pathway. The antimicrobial activity of [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid may be due to its ability to disrupt the cell membrane of bacteria.
Biochemical and Physiological Effects:
[1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has been found to have several biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines. [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has been shown to disrupt the cell membrane of bacteria, leading to their death.

Advantages and Limitations for Lab Experiments

[1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has also been found to have low cytotoxicity, making it suitable for in vitro studies. However, [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has some limitations for lab experiments. It is not water-soluble, which may limit its use in certain experiments. In addition, the mechanism of action of [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid is not fully understood, which may limit its use in certain applications.

Future Directions

There are several future directions for the research on [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid. One potential direction is to investigate its potential as an anti-inflammatory agent. Further studies are needed to elucidate the mechanism of action of [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid and its potential as a COX-2 inhibitor. Another potential direction is to investigate its potential as an anticancer agent. Further studies are needed to determine its efficacy in vivo and its potential as a chemotherapeutic agent. Additionally, further studies are needed to investigate its potential as an antimicrobial agent. The development of [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid derivatives with improved solubility and bioavailability may also be a future direction for research.

Synthesis Methods

[1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid can be synthesized using a two-step procedure involving the reaction of 3-methoxyphenylhydrazine with ethyl 2-bromoacetate followed by the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with propargyl alcohol. The final product is obtained after purification using column chromatography.

Scientific Research Applications

[1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, anticancer, and antimicrobial activities. [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has been shown to have broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria.

properties

IUPAC Name

2-[3-(3-methoxyphenyl)triazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-17-10-4-2-3-8(5-10)14-9(6-11(15)16)7-12-13-14/h2-5,7H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBSNBSEGFTGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=CN=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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